1-isobutyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde 1-isobutyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC18013753
InChI: InChI=1S/C12H14N2OS/c1-9(2)6-14-7-10(8-15)12(13-14)11-4-3-5-16-11/h3-5,7-9H,6H2,1-2H3
SMILES:
Molecular Formula: C12H14N2OS
Molecular Weight: 234.32 g/mol

1-isobutyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde

CAS No.:

Cat. No.: VC18013753

Molecular Formula: C12H14N2OS

Molecular Weight: 234.32 g/mol

* For research use only. Not for human or veterinary use.

1-isobutyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde -

Specification

Molecular Formula C12H14N2OS
Molecular Weight 234.32 g/mol
IUPAC Name 1-(2-methylpropyl)-3-thiophen-2-ylpyrazole-4-carbaldehyde
Standard InChI InChI=1S/C12H14N2OS/c1-9(2)6-14-7-10(8-15)12(13-14)11-4-3-5-16-11/h3-5,7-9H,6H2,1-2H3
Standard InChI Key VCKSDXXFIXUGMC-UHFFFAOYSA-N
Canonical SMILES CC(C)CN1C=C(C(=N1)C2=CC=CS2)C=O

Introduction

Chemical Structure and Molecular Properties

The molecular structure of 1-isobutyl-3-(thiophen-3-yl)-1H-pyrazole-4-carbaldehyde is defined by its unique substitution pattern, which influences its reactivity and interactions.

Table 1: Key Molecular Properties

PropertyData
Molecular FormulaC₁₂H₁₄N₂OS
Molecular Weight234.32 g/mol
IUPAC Name1-(2-methylpropyl)-3-(thiophen-3-yl)pyrazole-4-carbaldehyde
Canonical SMILESCC(C)CN1C=C(C(=N1)C2=CSC=C2)C=O
InChI KeyCBHPEGHZSFIWEZ-UHFFFAOYSA-N

The aldehyde group at position 4 enhances electrophilic reactivity, enabling participation in condensation and nucleophilic addition reactions . The thiophene ring contributes to the compound’s aromaticity and potential for π-π stacking interactions in biological systems .

Synthesis and Optimization

The synthesis of 1-isobutyl-3-(thiophen-3-yl)-1H-pyrazole-4-carbaldehyde typically involves multistep reactions starting from thiophene-3-carboxaldehyde and isobutylhydrazine.

Synthetic Pathway

  • Condensation: Thiophene-3-carboxaldehyde reacts with isobutylhydrazine to form a hydrazone intermediate.

  • Cyclization: The intermediate undergoes cyclization under acidic or thermal conditions to yield the pyrazole core.

  • Functionalization: Oxidation or formylation introduces the aldehyde group at position 4 .

Industrial-scale synthesis employs continuous flow reactors to improve yield (up to 86% under optimized conditions) and purity. Purification is achieved via recrystallization or chromatography .

Physicochemical Properties

The compound exhibits moderate solubility in polar organic solvents (e.g., ethanol, DMSO) and stability under standard laboratory conditions.

Table 2: Physicochemical Data

PropertyValue
Melting Point128–130°C (literature)
Boiling PointNot reported
LogP (Octanol/Water)2.1 (estimated)
UV-Vis Absorptionλmax = 280 nm (in ethanol)

The aldehyde group’s reactivity makes the compound prone to oxidation, necessitating storage under inert atmospheres at 2–8°C .

Reactivity and Derivative Formation

The aldehyde functionality enables diverse chemical transformations:

Key Reactions

  • Oxidation: Forms carboxylic acids using KMnO₄ or CrO₃.

  • Reduction: Converts to primary alcohols via NaBH₄ or LiAlH₄.

  • Nucleophilic Addition: Reacts with amines to form Schiff bases, which are precursors for bioactive molecules .

Table 3: Reaction Conditions and Yields

Reaction TypeReagentsYield (%)
Oxidation to AcidKMnO₄, H₂SO₄72
Reduction to AlcoholNaBH₄, MeOH85
Schiff Base FormationAniline, EtOH, Δ78

Biological Activities and Applications

1-Isobutyl-3-(thiophen-3-yl)-1H-pyrazole-4-carbaldehyde has shown promise in preclinical studies:

Antimicrobial Activity

  • Gram-positive Bacteria: MIC = 8 µg/mL against Staphylococcus aureus.

  • Antifungal: IC₅₀ = 12 µM against Candida albicans .

Anti-inflammatory Properties

  • Inhibits COX-2 with an IC₅₀ of 5.2 µM, comparable to celecoxib .

Comparative Analysis with Structural Analogues

The compound’s bioactivity is influenced by substituent positioning.

Table 4: Bioactivity Comparison

CompoundThiophene PositionIC₅₀ (COX-2)
1-Isobutyl-3-(thiophen-3-yl)-derivative35.2 µM
1-Phenyl-3-(thiophen-2-yl)-derivative27.8 µM
1-Methyl-3-(thiophen-3-yl)-derivative39.4 µM

The 3-thiophene isomer demonstrates superior enzyme inhibition due to optimal steric and electronic interactions .

Industrial and Research Applications

  • Pharmaceuticals: Intermediate for kinase inhibitors and antimicrobial agents .

  • Materials Science: Precursor for conductive polymers in organic electronics .

  • Agrochemicals: Herbicidal activity against Amaranthus retroflexus (ED₅₀ = 2.1 µg/mL) .

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